molecular formula C23H25N5O3 B2452439 2-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251590-90-5

2-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No. B2452439
CAS RN: 1251590-90-5
M. Wt: 419.485
InChI Key: OINWAKOTPWXYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
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Scientific Research Applications

Fluorophores Development

Researchers have synthesized novel derivatives related to triazoles, investigating their potential as blue-emitting fluorophores. These compounds exhibit significant photophysical properties, with studies showing their ability to absorb in the near-visible and visible regions, emitting in blue and green regions. Such materials are valuable for applications in fluorescent markers and imaging technologies (Padalkar et al., 2015).

Antimicrobial Activity

Several studies have focused on synthesizing and testing the antimicrobial activity of triazole derivatives. These compounds have been found to exhibit variable and modest activity against a range of bacteria and fungi. The exploration of new pyridine and triazole derivatives has led to the identification of compounds with significant antimicrobial properties, pointing towards potential applications in combating infectious diseases (Patel et al., 2011).

Photophysical Properties Study

The synthesis of triazole derivatives has also been accompanied by detailed studies on their photophysical properties. These investigations include absorption, emission, quantum yields, and dipole moments in various solvents, providing insights into their potential applications in materials science and photonic devices. Theoretical computations such as DFT and TD-DFT have been utilized to compare experimental results with theoretical predictions, furthering our understanding of these compounds' properties (Padalkar et al., 2015).

Pharmacological Evaluation

Research into triazole-containing compounds has extended into pharmacological evaluations, particularly focusing on their affinity and activity at dopamine receptors. These studies have identified compounds with high affinity for dopamine D3 receptors, suggesting potential therapeutic applications in neurological disorders. Further evaluations include intrinsic efficacy and selectivity studies, pointing towards the development of new drugs for treating conditions such as Parkinson's disease and schizophrenia (Peng et al., 2015).

Structural and Conformational Analysis

The structural and conformational aspects of phosphoric triamides containing triazole structures have been analyzed, providing insights into their molecular configurations and interactions. These studies are essential for understanding the fundamental properties of these compounds and their potential applications in designing new materials and pharmaceutical agents (Shariatinia et al., 2012).

properties

IUPAC Name

2-methoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-16-7-9-18(10-8-16)28-15-20(25-26-28)23(30)27-13-11-17(12-14-27)24-22(29)19-5-3-4-6-21(19)31-2/h3-10,15,17H,11-14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINWAKOTPWXYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

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